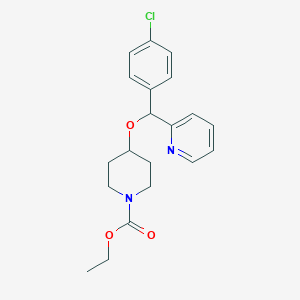

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate

Description

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate (CAS: 207726-35-0) is a piperidine-based compound featuring a pyridin-2-yl and 4-chlorophenyl group linked via an ether bridge. Its molecular formula is C₂₀H₂₃ClN₂O₃, with a molecular weight of 374.86 g/mol and a purity of ≥95% . The IUPAC name is ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate, and its SMILES string is CCOC(=O)N1CCC(CC1)OC(c2ccc(Cl)cc2)c3ccccn3 .

Its structural conformation has been validated using crystallographic tools like SHELX, which is widely employed for small-molecule refinement .

Properties

IUPAC Name |

ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIRAKLLHYWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676792 | |

| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207726-35-0 | |

| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridylmethanol to form 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)methanol. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate exhibits promising pharmacological properties, particularly as a scaffold in drug development:

- Antihistaminic Activity: It is utilized in the synthesis of Bepotastine, an H1 receptor antagonist effective for allergic conditions.

- Potential Anticonvulsant Effects: Similar compounds have demonstrated anticonvulsant properties in animal models, suggesting that this compound may also possess such activities .

- CNS Activity: Some derivatives have shown dual central nervous system stimulation and depression effects, indicating potential for treating mood disorders .

Case Studies and Research Findings

Recent studies have explored the efficacy of compounds related to Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate:

- Bepotastine Development: Research indicates that Bepotastine derived from this compound has shown significant effectiveness in clinical trials for treating allergic rhinitis, with favorable safety profiles.

- Anticonvulsant Studies: Investigations into structurally similar compounds have revealed that certain modifications can enhance anticonvulsant activity, suggesting a pathway for optimizing derivatives of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate for neurological applications .

- CNS Activity Research: Studies have demonstrated varied CNS effects among derivatives, providing insights into potential therapeutic uses in treating anxiety and mood disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bepotastine. Bepotastine works by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms .

Comparison with Similar Compounds

Phosphorus Ligand-Substituted Derivatives

- Key Differences :

- Molecular Weight : Higher than the parent compound due to the addition of the phosphanyl group.

Stereochemical Variants

Example Compound :

(S)-4-[1-(4-Chlorophenyl)-1-(2-pyridyl)methoxy]piperidine (CAS: 201594-84-5) .

- Key Differences: Absence of the ethyl carboxylate group, reducing hydrophobicity.

Functional Group Modifications

Example Compound :

1-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)prop-2-en-1-one (S12) .

- Key Differences: Replacement of the ethyl carboxylate with a propenone group. Altered electronic properties, increasing electrophilicity for nucleophilic reactions.

Example Compound: Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate (CAS: 37656-66-9) .

- Key Differences: Substitution of the methoxy ether with an amino group. Increased basicity (pKa ~8–10) and logP (3.21), suggesting higher lipophilicity .

Structural and Pharmacological Insights

Piperidine Core Modifications

Piperidine derivatives are renowned for their pharmacological versatility. For instance:

- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (a structurally distinct analog) exhibits antibacterial and antitumor activity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate (CAS: 207726-35-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate has the following characteristics:

The compound features a piperidine core substituted with a chlorophenyl and pyridinyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine exhibit notable antimicrobial properties. Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate has been evaluated for its antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)... | Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |

| Other Piperidine Derivatives | Antifungal | 3.125 - 100 | Candida albicans |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent efficacy .

The mechanism by which ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The presence of halogen substituents, such as chlorine, has been associated with enhanced bioactivity in similar compounds .

Study on Antibacterial Activity

In a comprehensive study involving various piperidine derivatives, ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate was found to exhibit superior antibacterial properties compared to other tested compounds. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Research on Antifungal Properties

Another investigation focused on the antifungal potential of this compound against Candida albicans. Results indicated that it inhibited fungal growth effectively, with an MIC range that suggests it could serve as a lead compound for further development in antifungal therapies .

Q & A

Q. What are the established synthetic routes for Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, a related piperidine derivative ( ) was synthesized using a base (NaOH) in dichloromethane, achieving 99% purity after purification. Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity for SN2 pathways.

- Catalyst use : Phase-transfer catalysts or Lewis acids (e.g., K₂CO₃) improve etherification efficiency.

- Temperature control : Reactions at 0–5°C minimize side products like hydrolyzed esters.

Yield discrepancies in literature (e.g., 23–99% in vs. 8) often arise from purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the structure of this compound be rigorously characterized?

A combination of spectroscopic and crystallographic methods is critical:

- X-ray crystallography : Programs like SHELXL () resolve stereochemistry and confirm the piperidine-pyrrolidine backbone.

- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 416.95 for C₂₃H₂₉ClN₂O₃, ).

For chiral centers, circular dichroism or chiral HPLC may be required .

Q. What safety protocols are essential during handling and storage?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation .

Advanced Research Questions

Q. How can potential byproducts or impurities be identified and controlled during synthesis?

- HPLC-MS : Monitors reaction progress and detects intermediates (e.g., unreacted pyridine derivatives).

- Regioselectivity analysis : Computational tools (DFT) predict competing pathways, such as undesired O- vs. N-alkylation.

- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) isolates target compounds from analogs like ethyl 4-hydroxypiperidine carboxylate () .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Kinase inhibition : Use fluorescence polarization assays to screen for activity against targets like PI3K or mTOR.

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-labeled ethyl ester) quantify membrane permeability.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values, with comparisons to structurally similar urea derivatives () .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Scaffold modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess potency changes.

- Bioisosteric replacement : Substitute the pyridine ring with isoxazoles () or thiophenes () to improve metabolic stability.

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with biological targets like GPCRs () .

Q. How should contradictory data on synthetic yields or biological activity be analyzed?

- Reproducibility checks : Verify reaction conditions (e.g., moisture-sensitive steps in ).

- Meta-analysis : Compare datasets across studies (e.g., vs. 18) to identify outliers caused by assay variability (e.g., cell line differences).

- Statistical validation : Apply ANOVA or t-tests to confirm significance of observed trends .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying pH and temperature?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze via HPLC.

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C in ).

- Lyophilization : Assess hygroscopicity by measuring mass changes after freeze-drying .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.